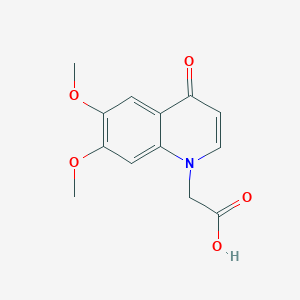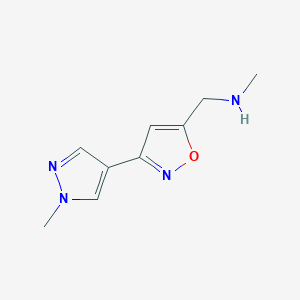
N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamin ist eine Verbindung, die zur Klasse der heterocyclischen organischen Verbindungen gehört. Sie enthält einen Pyrazolring, einen Isoxazolring und eine Methanamingruppe.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamin beinhaltet typischerweise die Bildung der Pyrazol- und Isoxazolringe, gefolgt von der Einführung der Methanamingruppe. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. So kann beispielsweise der Pyrazolring durch die Reaktion von Hydrazin mit einem 1,3-Diketon synthetisiert werden, während der Isoxazolring durch die Reaktion von Hydroxylamin mit einem β-Ketoester gebildet werden kann .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann mehrstufige Syntheseprozesse umfassen, die auf Ausbeute und Reinheit optimiert sind. Diese Prozesse beinhalten häufig die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen, um eine effiziente Produktion zu gewährleisten. Die genauen Methoden können je nach gewünschtem Maßstab und Anwendung variieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder anderen reduzierten Formen führen.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Oxide ergeben, während Reduktion Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien zur Enzyminhibition und Rezeptorbindung verwendet werden.
Industrie: Sie kann bei der Produktion von Agrochemikalien und anderen Industrieprodukten verwendet werden.
Wirkmechanismus
Der Wirkungsmechanismus von N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine umfassen. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege hängen von der spezifischen Anwendung und dem Kontext ab .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Pyrazol- und Isoxazolderivate, wie z. B.:
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin
- N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanaminhydrochlorid
Einzigartigkeit
N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamin ist aufgrund seiner spezifischen Kombination aus funktionellen Gruppen und Ringen einzigartig, die ihm bestimmte chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es für spezifische Anwendungen wertvoll, bei denen andere Verbindungen möglicherweise nicht so effektiv sind.
Eigenschaften
Molekularformel |
C9H12N4O |
|---|---|
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C9H12N4O/c1-10-5-8-3-9(12-14-8)7-4-11-13(2)6-7/h3-4,6,10H,5H2,1-2H3 |
InChI-Schlüssel |
OPUITZXFZANUKK-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=NO1)C2=CN(N=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,5-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813658.png)
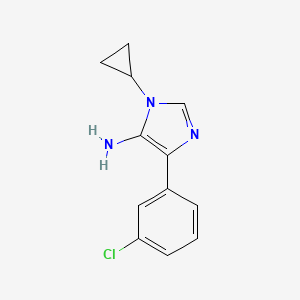
![6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813668.png)

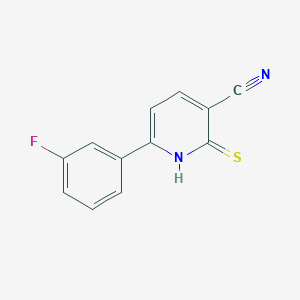
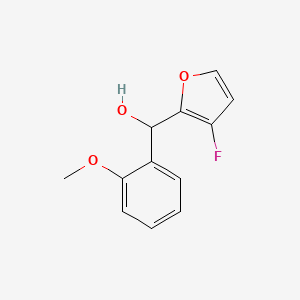

![N,N-Dimethylbenzo[b]thiophen-3-amine](/img/structure/B11813695.png)


